Lipophilicity Contrast: 4-Benzyl Modification Elevates XLogP3 by Approximately 2 Log Units Relative to the Parent Benzamide
The target compound exhibits a computed XLogP3 of 5.5 [1], markedly higher than the XLogP3 of ~3.5 estimated for the des-benzyl analog FAK-IN-7 (N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide) [2]. This ~2 log unit increase reflects the substantial contribution of the 4-benzyl group to overall hydrophobicity.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 5.5 |
| Comparator Or Baseline | FAK-IN-7 (CAS 19948-85-7), estimated XLogP3 ≈ 3.5 |
| Quantified Difference | ΔXLogP3 ≈ +2.0 log units (target compound more lipophilic) |
| Conditions | PubChem XLogP3 3.0 algorithm; calculated from SMILES structures |
Why This Matters
Higher lipophilicity can enhance passive membrane permeability and central nervous system penetration potential, directly impacting the compound's suitability for cell-based assays or in vivo studies where distribution into lipid-rich compartments is required.
- [1] PubChem Compound Summary for CID 4461881, 4-Benzyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/392243-63-9 (accessed 2026-04-29). View Source
- [2] PubChem Compound Summary for CID 5957169, FAK-IN-7. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/5957169 (accessed 2026-04-29). View Source
